Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 1396868-13-5
Cat. No.: VC7354009
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396868-13-5 |
|---|---|
| Molecular Formula | C17H14ClN3O3 |
| Molecular Weight | 343.77 |
| IUPAC Name | ethyl 5-[(2-chlorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H14ClN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22) |
| Standard InChI Key | LMEUGCXGVAHJNW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Cl |
Introduction
Synthesis Steps:
-
Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through condensation reactions involving appropriate precursors.
-
Introduction of Ethyl Ester Group: Typically involves esterification reactions.
-
Attachment of 2-Chlorobenzamido Group: Involves amide formation using 2-chlorobenzoyl chloride and an appropriate amine.
Biological Activities
Compounds with pyrazolo[1,5-a]pyridine and benzamide functionalities have been explored for various biological activities:
-
Anticancer Activity: Some pyrazolo[1,5-a]pyridines have shown promise as anticancer agents by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
-
Antimicrobial Activity: Benzamide derivatives are known for their antimicrobial properties, which could be enhanced by incorporation into a pyrazolo[1,5-a]pyridine framework.
Data Tables
Given the lack of specific data on Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate, the following table provides general information on similar compounds:
| Compound | Molecular Formula | Molecular Weight | Solubility |
|---|---|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | C9H8ClN3O2 | 223.63 g/mol | Organic solvents |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C10H10N2O2 | 190.20 g/mol | Organic solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume